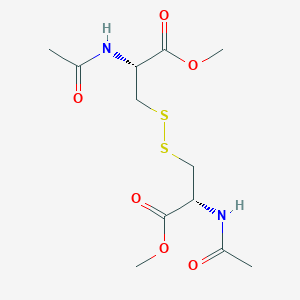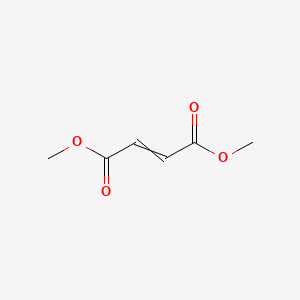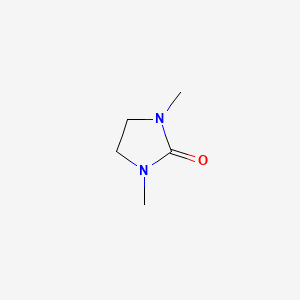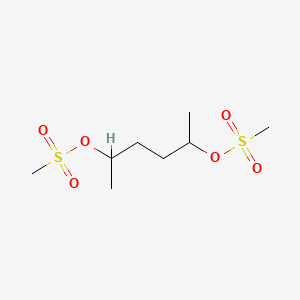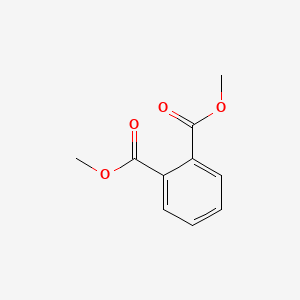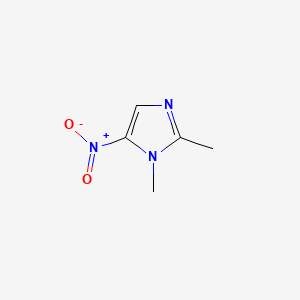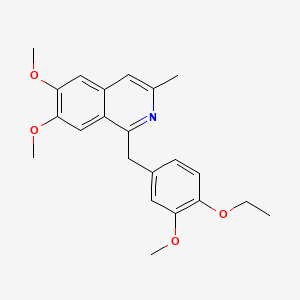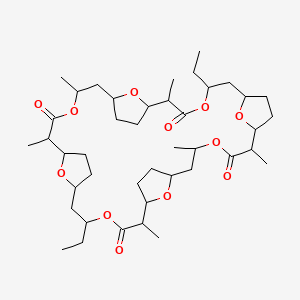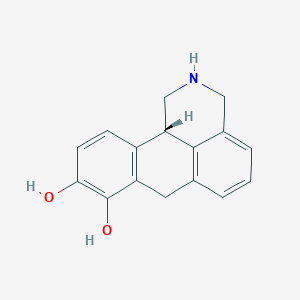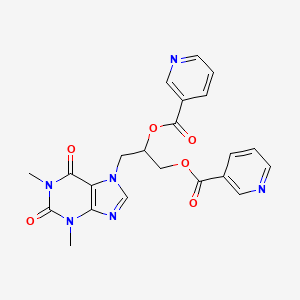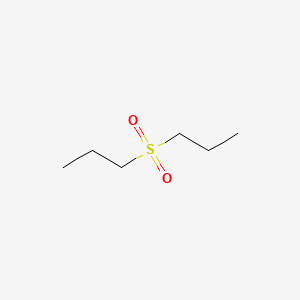
Dipropyl sulfone
Descripción general
Descripción
Dipropyl sulfone is a compound with the molecular formula C6H14O2S and a molecular weight of 150.2 . It is used as a thermal sensitizer in transformer and lubricating oils, a polymer stabilizer, a catalytic poison, and may function as an enhancer of heparin absorption in the intestine .
Molecular Structure Analysis
The molecular structure of Dipropyl sulfone consists of 6 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of Dipropyl sulfone is 150.07100 .Physical And Chemical Properties Analysis
Dipropyl sulfone has a density of 1.109 g/mL at 20 °C, a boiling point of 266ºC at 760mmHg, and a melting point of 27-31 °C . It also has a flash point of 31 °C .Aplicaciones Científicas De Investigación
Conformational and Vibrational Analysis
Dipropyl sulfone has been studied for its conformational and vibrational properties in the isolated gaseous state. Density Functional Theory (DFT) methods were used to identify stable conformers, their energy, relative population, and Infrared (IR) spectra. This research is significant in understanding the molecular structure and vibrational behaviors of dipropyl sulfone, which are crucial for various applications in chemistry and material science (Papanyan & Gabrielyan, 2022).
Pesticide Design
Studies have explored the use of compounds containing sulfone/sulfoxide groups, like dipropyl sulfone, in the design of environmentally friendly pesticides. These compounds have shown promising acaricidal and insecticidal activities, suggesting their potential in agricultural applications (Yu, Liu, Li, & Wang, 2016).
Alternative Solvent Development
Dipropyl sulfone has been proposed as a substitute for Dimethyl sulfoxide (DMSO) in chemical reactions. Research has focused on sustainable and scalable synthesis methods for dipropyl sulfone as a solvent, highlighting its potential to be more efficient and environmentally friendly than DMSO (Marus et al., 2011).
Medicinal Chemistry
In medicinal chemistry, sulfone group-containing compounds like dipropyl sulfone are explored for their potential in treating diabetes and its complications. These compounds interact with various biological targets, influencing glucose metabolism and insulin signaling pathways (Chen et al., 2012).
Material Science
Dipropyl sulfone has applications in material science, particularly in the development of poly(ether sulfone)s with enhanced thermo-oxidative stability. These materials are crucial for various industrial applications due to their mechanical properties, high glass transition temperatures, and good thermal and oxidative stability (Liu, Robertson, Kim, Sun, Jiang, & Guiver, 2010).
Ionic Liquid Development
Dipropyl sulfide, a related compound, has been usedto create new ionic liquids for electrodeposition of aluminum. These liquids, based on the complexation of dipropyl sulfide and AlCl3, demonstrate high fluidity and ionic conductivity, opening avenues for more efficient and environmentally friendly electrochemical processes (Fang, Jiang, Sun, & Dai, 2015).
Environmental Science
The presence and fate of dipropyl sulfone and related compounds in the environment have been a subject of study. For instance, the distribution of dipropyl sulfone in biological systems like rats has been investigated to understand its metabolic pathways and excretion (Nickson, Mitchell, & Zhang, 1995).
Fuel Cell Technology
In fuel cell technology, dipropyl sulfone-related compounds are used in the development of proton exchange membranes. These membranes are essential for the efficient operation of fuel cells, especially under conditions of low humidity and intermediate temperatures (Matsumoto, Higashihara, & Ueda, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-propylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYCADTAFPULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060501 | |
| Record name | Propane, 1,1'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS] | |
| Record name | Dipropyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dipropyl sulfone | |
CAS RN |
598-03-8 | |
| Record name | Propyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581DRO3V26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPROPYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6466 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



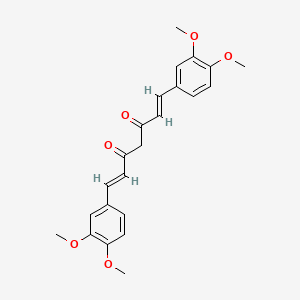
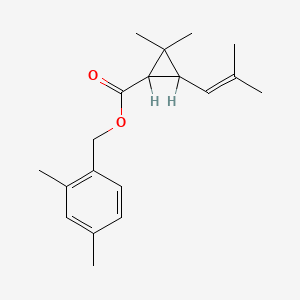
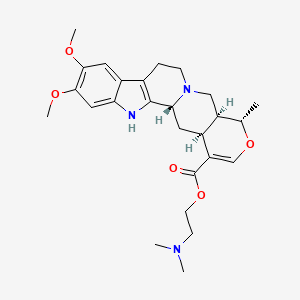
![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)
